Methyl 2-(1-methylazetidin-2-yl)acetate
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Overview
Description
Methyl 2-(1-methylazetidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method includes the aza-Michael addition of azetidine to methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Methyl 2-(1-methylazetidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Methyl 2-(azetidin-3-yl)acetate: A structural isomer with the azetidine ring attached at a different position.
N-methylazetidine: A simpler azetidine derivative without the ester group.
Uniqueness: Methyl 2-(1-methylazetidin-2-yl)acetate is unique due to its specific ester functional group and the position of the azetidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(1-methylazetidin-2-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
RFVPSJVBXHQHMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC1CC(=O)OC |
Origin of Product |
United States |
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